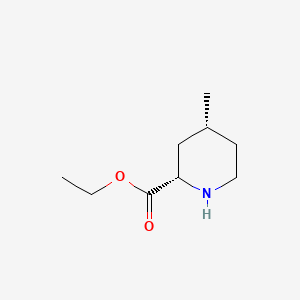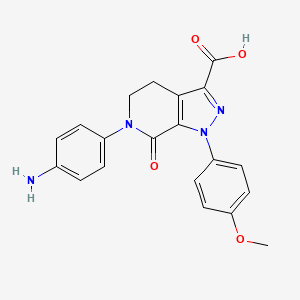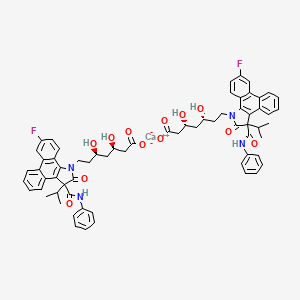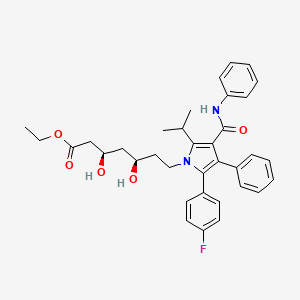
Deferasirox-Methylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deferasirox Methyl Ester is a derivative of Deferasirox, an orally active tridentate iron chelator. Deferasirox is primarily used to treat chronic iron overload due to blood transfusions in patients with conditions such as thalassemia and sickle cell anemia . Deferasirox Methyl Ester retains the iron-chelating properties of its parent compound, making it a valuable tool in managing iron toxicity.
Wissenschaftliche Forschungsanwendungen
Deferasirox Methyl Ester has a wide range of scientific research applications:
Chemistry: Used as a model compound to study iron chelation and its effects on metal ion homeostasis.
Biology: Investigated for its role in modulating iron levels in biological systems.
Medicine: Explored for its potential in treating iron overload conditions and as an anticancer agent due to its ability to deplete iron, which is essential for cancer cell proliferation
Industry: Utilized in the development of iron chelation therapies and drug delivery systems.
Wirkmechanismus
Target of Action
Deferasirox Methyl Ester is an iron chelator . Its primary target is iron, specifically trivalent (ferric) iron . Iron is essential for various biological processes, including cell replication, metabolism, and growth . Excess iron can lead to toxicity and damage to organs such as the heart or liver .
Mode of Action
Deferasirox Methyl Ester works by binding to trivalent (ferric) iron with a strong affinity . It forms a stable complex with iron in a 2:1 ratio . This process is known as "chelation" . The formed complex is then ready for elimination from the body .
Biochemical Pathways
The primary biochemical pathway involved in the action of Deferasirox Methyl Ester is the iron homeostasis pathway. By binding to excess iron, Deferasirox Methyl Ester helps to regulate iron levels in the body, preventing iron overload . It’s also worth noting that Deferasirox Methyl Ester has been shown to suppress transforming growth factor-ß1 (TGF-ß1), a key signaling molecule in pancreatic adenocarcinoma .
Pharmacokinetics
Deferasirox Methyl Ester is metabolized primarily through glucuronidation by UGT1A1 and UGT1A3, with minor oxidation by CYP450 . It undergoes enterohepatic recirculation . The majority of Deferasirox Methyl Ester and its metabolites are eliminated via bile through multidrug resistance protein 2 (MRP2) and 8% by breast cancer resistance protein (BCRP); the remaining 8% is excreted in the urine .
Result of Action
The primary result of Deferasirox Methyl Ester’s action is the reduction of iron overload in the body . By forming a stable complex with iron, it facilitates the removal of excess iron from the body, primarily through the feces . This helps to prevent damage to organs such as the heart or liver from excess iron .
Action Environment
The efficacy and stability of Deferasirox Methyl Ester can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same enzymes (UGT1A1, UGT1A3, CYP450) could potentially affect the metabolism and elimination of Deferasirox Methyl Ester . Additionally, the compound’s action may be affected by the patient’s iron levels, as its primary function is to bind and eliminate excess iron .
Biochemische Analyse
Biochemical Properties
Deferasirox Methyl Ester functions as an iron chelator, binding to iron ions with high affinity. It interacts with various biomolecules, including enzymes and proteins involved in iron metabolism. The compound forms a stable complex with trivalent iron (Fe3+), which is then excreted from the body . Deferasirox Methyl Ester has a low affinity for other metals such as zinc and copper, which minimizes its impact on essential trace elements .
Cellular Effects
Deferasirox Methyl Ester exhibits significant effects on cellular processes, particularly in cells with high iron requirements. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells by depleting intracellular iron levels . The compound also affects cell signaling pathways, including the downregulation of transforming growth factor-beta (TGF-β) signaling, which is crucial for cancer cell survival and proliferation . Additionally, Deferasirox Methyl Ester influences gene expression related to iron metabolism and cellular stress responses .
Molecular Mechanism
At the molecular level, Deferasirox Methyl Ester exerts its effects by binding to trivalent iron (Fe3+) with high affinity, forming a stable complex that is eliminated via the kidneys . This binding interaction prevents iron from participating in harmful redox reactions that generate reactive oxygen species (ROS), thereby reducing oxidative stress . The compound also inhibits the activity of enzymes involved in iron metabolism, further contributing to its iron-chelating effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Deferasirox Methyl Ester have been observed to change over time. The compound is stable under physiological conditions and maintains its iron-chelating activity over extended periods . Long-term studies have shown that Deferasirox Methyl Ester can effectively reduce iron levels in cells and tissues without significant degradation . Prolonged exposure to the compound may lead to renal impairment, which is reversible with proper monitoring .
Dosage Effects in Animal Models
The effects of Deferasirox Methyl Ester vary with different dosages in animal models. At lower doses, the compound effectively reduces iron levels without causing significant adverse effects . At higher doses, Deferasirox Methyl Ester can induce toxicity, including renal impairment and gastrointestinal disturbances . The therapeutic window for Deferasirox Methyl Ester is relatively narrow, necessitating careful dosage adjustments to balance efficacy and safety .
Metabolic Pathways
Deferasirox Methyl Ester is primarily metabolized via glucuronidation by uridine diphosphate glucuronosyltransferase (UGT) enzymes . A minor portion of the compound undergoes oxidative metabolism by cytochrome P450 (CYP) enzymes . The metabolites are mainly excreted in the bile, with a smaller fraction eliminated through the urine . The metabolic pathways of Deferasirox Methyl Ester ensure its efficient clearance from the body while maintaining its therapeutic effects .
Transport and Distribution
Within cells and tissues, Deferasirox Methyl Ester is transported and distributed primarily through binding to serum albumin . The compound’s high lipophilicity facilitates its uptake by cells, where it exerts its iron-chelating effects . Deferasirox Methyl Ester is also distributed to various tissues, including the liver, kidneys, and heart, where it helps reduce iron overload .
Subcellular Localization
Deferasirox Methyl Ester localizes to specific subcellular compartments, including the cytoplasm and lysosomes . The compound’s targeting signals and post-translational modifications direct it to these compartments, where it can effectively chelate intracellular iron . This subcellular localization is crucial for the compound’s activity, as it ensures that Deferasirox Methyl Ester can access and neutralize iron stores within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Deferasirox Methyl Ester involves several key steps:
Formation of Salicyloyl Chloride: Salicylic acid is reacted with thionyl chloride to form salicyloyl chloride.
Preparation of o-Benzyloxy Cyanophenyl: This intermediate is synthesized by reacting o-benzyloxybenzonitrile with methanol and hydrochloric acid gas.
Formation of p-Hydrazinobenzoic Acid: This compound is prepared from p-nitrobenzoic acid through reduction.
Coupling Reaction: The final step involves coupling salicyloyl chloride, o-benzyloxy cyanophenyl, and p-hydrazinobenzoic acid under mild conditions to form Deferasirox
Industrial Production Methods: The industrial production of Deferasirox Methyl Ester follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high purity and yield. The process involves:
Controlled Temperature and Pressure: Maintaining optimal conditions to maximize yield.
Purification Steps: Using techniques such as recrystallization and chromatography to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Deferasirox Methyl Ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of Deferasirox Methyl Ester.
Reduction Products: Reduced forms of the compound with modified functional groups.
Substitution Products: Ester derivatives with different substituents.
Vergleich Mit ähnlichen Verbindungen
Deferoxamine: Another iron chelator used to treat iron overload. Unlike Deferasirox Methyl Ester, Deferoxamine is administered via injection.
Deferiprone: An oral iron chelator with a different chemical structure but similar therapeutic use.
Ferriprox: A brand name for Deferiprone, used for treating iron overload
Uniqueness of Deferasirox Methyl Ester:
Oral Administration: Unlike Deferoxamine, Deferasirox Methyl Ester can be taken orally, making it more convenient for patients.
High Affinity for Iron: It has a high specificity for ferric iron, ensuring effective chelation.
Versatility: Its derivatives, such as Deferasirox Methyl Ester, offer additional therapeutic and research applications
Deferasirox Methyl Ester stands out due to its oral bioavailability, high affinity for iron, and versatility in scientific research and therapeutic applications.
Eigenschaften
IUPAC Name |
methyl 4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4/c1-29-22(28)14-10-12-15(13-11-14)25-21(17-7-3-5-9-19(17)27)23-20(24-25)16-6-2-4-8-18(16)26/h2-13,26-27H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUCUUVFSUCLCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the origin of Deferasirox Methyl Ester and how can it be detected?
A: Deferasirox Methyl Ester (2) is a related substance (impurity) observed during the process development of Deferasirox, an orally active iron chelating agent [, ]. It originates as a byproduct during the synthesis of Deferasirox. The research papers describe analytical methods, including chromatographic techniques, that enable the detection and quantification of Deferasirox Methyl Ester in the presence of Deferasirox [, ].
Q2: Could you elaborate on the synthesis and structural characterization of Deferasirox Methyl Ester?
A: The synthesis of Deferasirox Methyl Ester is described in the research papers, involving specific reaction conditions and reagents [, ]. While the papers do not provide complete spectroscopic data for Deferasirox Methyl Ester, they mention characterization techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) that can confirm its structure and differentiate it from Deferasirox [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B601584.png)

![8-(2,3-dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane Bromide](/img/structure/B601587.png)









